molecular formula C9H6Br4O B3039148 2-Bromoallyl(2,4,6-tribromophenyl) ether CAS No. 99717-56-3

2-Bromoallyl(2,4,6-tribromophenyl) ether

Cat. No.: B3039148
CAS No.: 99717-56-3
M. Wt: 449.76 g/mol
InChI Key: RLPZXGWCSHFKJI-UHFFFAOYSA-N
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Description

2-Bromoallyl(2,4,6-tribromophenyl) ether is a brominated flame retardant. It is known for its high bromine content, which makes it effective in reducing the flammability of materials. The compound has the molecular formula C₉H₆Br₄O and is used in various applications, particularly in the production of flame-retardant plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoallyl(2,4,6-tribromophenyl) ether typically involves the reaction of 2,4,6-tribromophenol with 2-bromoallyl bromide. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromoallyl(2,4,6-tribromophenyl) ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium

Properties

IUPAC Name

1,3,5-tribromo-2-(2-bromoprop-2-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br4O/c1-5(10)4-14-9-7(12)2-6(11)3-8(9)13/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZXGWCSHFKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=C(C=C(C=C1Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904130
Record name 2-Bromoallyl 2,4,6-tribromophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99717-56-3
Record name 2-Bromoallyl 2,4,6-tribromophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99717-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoallyl 2,4,6-tribromophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-bromoallyl 2,4,6-tribromophenyl ether (BATE) and where is it found?

A1: BATE is a brominated flame retardant (BFR) that was frequently detected in the environment. While not directly used as a flame retardant itself, research suggests that BATE may be a breakdown product of other BFRs, like 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE), which was used as a flame retardant in the past [, ]. BATE has been found in environmental samples including seal blubber and brain tissue, alongside DPTE and allyl 2,4,6-tribromophenyl ether (ATE), another potential degradation product []. BATE has also been identified in the Great Lakes food web, indicating its presence in the aquatic environment [].

Q2: How persistent is BATE in the environment, and does it accumulate in organisms?

A2: While the research does not provide specific data on the persistence or degradation pathways of BATE, its presence in seal brain tissue raises concerns about its ability to cross the blood-brain barrier and potentially bioaccumulate []. Further research is needed to fully understand its environmental fate and potential for biomagnification.

Q3: How is BATE detected and analyzed in environmental and biological samples?

A3: BATE can be analyzed in environmental samples using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) [, ]. This technique provides high sensitivity and selectivity, allowing for the identification and quantification of BATE even at trace levels in complex matrices.

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